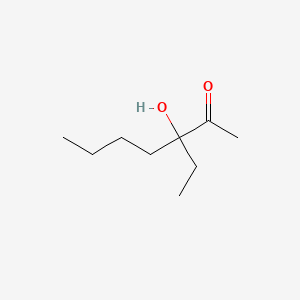

3-Ethyl-3-hydroxy-2-heptanone

Description

3-Ethyl-3-hydroxy-2-heptanone is a branched-chain ketone derivative with a hydroxyl group at the 3-position and an ethyl substituent on the same carbon. The ethyl group adds steric bulk, which may reduce volatility and influence reactivity.

Key structural attributes:

- Functional groups: Ketone (C=O) at position 2, hydroxyl (-OH) at position 2.

- Substituent: Ethyl group at position 3.

- Molecular formula: Likely C₉H₁₈O₂ (inferred from similar compounds).

Properties

CAS No. |

54658-03-6 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-ethyl-3-hydroxyheptan-2-one |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3 |

InChI Key |

DBGUSILTSVPXGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Ethyl-3-hydroxy-2-heptanone

Aldol Cross-Condensation Route

The most documented and industrially relevant method for synthesizing 3-ethyl-3-hydroxy-2-heptanone involves an aldol cross-condensation reaction between acetone and butyraldehyde under catalysis by solid base catalysts.

Reaction Mechanism and Conditions

- Reactants: Acetone and butyraldehyde

- Catalyst: Solid base catalysts such as oxides, oxyhydroxides of alkali or alkaline-earth metals, or strong basic ion-exchange resins

- Reaction Type: Aldol cross-condensation followed by dehydration and hydrogenation

- Temperature: 0 to 60 °C

- Pressure: Atmospheric to 1 MPa

- Water Content: Less than 20% in reactants

- Feed Space Velocity: 0.1 to 30 mL/h per gram of catalyst

The reaction proceeds in a fixed-bed reactor where acetone and butyraldehyde undergo aldol condensation to form 4-hydroxy-2-heptanone (which is structurally related to 3-ethyl-3-hydroxy-2-heptanone), along with side products such as mesityl oxide and 2-ethyl-2-hexenoic aldehyde. Subsequent dehydration and hydrogenation steps convert these intermediates to the target ketone and by-products like methyl isobutyl ketone (MIBK) and 2-ethyl-hexanal.

Process Advantages

- Shortened reaction steps compared to traditional methods

- Avoidance of acid waste liquids

- Reduced by-product formation

- Lower production costs due to efficient catalyst use and process design

Data Summary from Patent CN104478683A

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 0–60 °C | Controlled for optimal aldol reaction |

| Pressure | 0–1 MPa | Reaction pressure range |

| Catalyst | Solid base (alkali/alkaline earth oxides, ion-exchange resin) | Fixed-bed reactor |

| Reactant ratio (acetone:butyraldehyde) | 0.85:1 to 100:1 | Mass ratio |

| Water content in reactants | <20% | To maintain catalyst activity |

| Feed space velocity | 0.1–30 mL/h/g catalyst | Flow rate control |

| Yields (mesityl oxide) | ~92.56% | After dehydration step |

| Yields (3-hepten-2-one) | ~94.48% | After dehydration step |

This method is scalable and suitable for industrial production, providing high yields and selectivity for hydroxy ketone intermediates closely related to 3-ethyl-3-hydroxy-2-heptanone.

Alternative Routes and Related Compounds

While direct preparation of 3-ethyl-3-hydroxy-2-heptanone is less frequently reported, related compounds such as 6-ethylthio-3-hepten-2-one have been synthesized via similar aldol condensation routes involving acetone and substituted butyraldehydes under nitrogen-containing base catalysis.

Nitrogen-Containing Base Catalysis

- Catalysts such as pyridine, piperidine, pyrrole, and various amines (dimethylamine, diethylamine, etc.) can catalyze the condensation of acetone with 3-ethylthio butyraldehyde.

- This method allows milder reaction conditions (−20 to 50 °C, preferably 20–30 °C) and higher yields at lower temperatures compared to traditional alkali catalysis.

- The catalyst can be recovered and recycled, enhancing economic and environmental benefits.

Although this route is specific to 6-ethylthio-3-hepten-2-one, the approach demonstrates the utility of nitrogen-containing base catalysts for related hydroxy ketone syntheses, suggesting potential applicability to 3-ethyl-3-hydroxy-2-heptanone synthesis.

| Catalyst Type | Reaction Temperature (°C) | Yield (%) | Catalyst Recovery | Notes |

|---|---|---|---|---|

| Sodium hydroxide | 65 | 85.9 | No | Higher temperature required |

| Sodium carbonate | Boiling | 93 | No | High yield but high temp |

| Nitrogen-containing bases | −20 to 50 (optimal 20–30) | >90 | Yes | Mild conditions, recyclable |

Comparative Analysis of Preparation Methods

| Aspect | Aldol Cross-Condensation with Solid Base Catalyst | Nitrogen-Containing Base Catalysis (Related Compounds) |

|---|---|---|

| Raw Materials | Acetone, Butyraldehyde | Acetone, Substituted Butyraldehydes |

| Catalyst | Solid base oxides, ion-exchange resins | Pyridine, Piperidine, Amines |

| Temperature Range | 0–60 °C | −20 to 50 °C (optimal 20–30 °C) |

| Reaction Pressure | 0–1 MPa | Atmospheric |

| Yield | High (mesityl oxide ~92.5%, 3-hepten-2-one ~94.5%) | High (>90%) |

| Catalyst Recovery | Not typically reported | Yes, via distillation |

| Environmental Impact | Reduced acid waste, by-product minimized | Green, less wastewater |

| Scalability | Industrially proven | Promising, but less documented for 3-ethyl-3-hydroxy-2-heptanone |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-2-heptanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Formation of 3-ethyl-2-heptanone or 3-ethyl-2-heptanoic acid.

Reduction: Formation of 3-ethyl-3-hydroxyheptane.

Substitution: Formation of 3-ethyl-3-chloro-2-heptanone.

Scientific Research Applications

3-Ethyl-3-hydroxy-2-heptanone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in biological processes and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-2-heptanone involves its interaction with various molecular targets and pathways. For example, it has been shown to promote plant growth through the action of auxin and strigolactone, indicating its role in hormonal signaling pathways . The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

3-Heptanone

- Molecular formula : C₇H₁₄O .

- Molecular weight : 114.1855 g/mol .

- CAS No.: 106-35-4 .

- Key properties: Volatile liquid with a boiling point of ~147–149°C (estimated from analogous ketones). Low water solubility due to non-polar hydrocarbon chain. Classified as slightly hazardous to water (Water Hazard Class 1) .

Comparison: 3-Ethyl-3-hydroxy-2-heptanone differs by having an additional hydroxyl and ethyl group, which would:

Increase molecular weight (~158–170 g/mol inferred).

Enhance solubility in polar solvents due to -OH.

Reduce volatility compared to 3-heptanone.

5-Ethyl-3-heptanone

- Molecular formula : C₉H₁₈O .

- Molecular weight : 142.2386 g/mol .

- CAS No.: 6137-18-4 .

- Key properties: A branched ketone with an ethyl group at position 5. Likely higher boiling point than linear 3-heptanone due to branching.

Comparison: The hydroxyl group in 3-Ethyl-3-hydroxy-2-heptanone introduces polarity absent in 5-ethyl-3-heptanone. This difference would result in:

Higher boiling point due to hydrogen bonding.

5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one

- Molecular formula : C₁₅H₂₂O₂ .

- Molecular weight : 234.33398 g/mol .

- CAS No.: 169271-04-9 .

- Key features :

- Contains phenyl and hydroxyl groups.

- Increased steric hindrance and aromaticity.

Comparison: While both compounds have hydroxyl groups, 3-Ethyl-3-hydroxy-2-heptanone lacks the phenyl substituent, leading to:

Lower molecular weight.

Different applications (e.g., absence of aromaticity may limit use in fragrance industries).

4-Heptanone,5,5-diethyl-2,2,3,3-tetramethyl

- Molecular formula : C₁₅H₃₀O .

- Molecular weight : 226.3981 g/mol .

- CAS No.: 16424-67-2 .

- Key features :

- Highly branched structure with multiple alkyl groups.

Comparison: The extensive branching in this compound contrasts with 3-Ethyl-3-hydroxy-2-heptanone’s simpler structure, resulting in:

Higher hydrophobicity for the branched compound.

Lower solubility in polar solvents for the branched derivative.

Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Solubility: The hydroxyl group in 3-Ethyl-3-hydroxy-2-heptanone likely enhances aqueous solubility compared to non-hydroxylated analogs like 3-heptanone .

- Toxicity: While 3-heptanone is slightly water-hazardous , the hydroxyl group may alter biodegradability and toxicity profiles, though direct data are lacking.

- Applications: Potential use in specialty chemicals or pharmaceuticals, leveraging its hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Ethyl-3-hydroxy-2-heptanone, and how can purity be validated?

- Methodology : Synthesis typically involves ketone condensation or hydroxylation of pre-existing ketones (e.g., 3-Heptanone derivatives). Catalytic oxidation with KMnO₄ or CrO₃ under controlled pH and temperature is commonly used for hydroxyl group introduction .

- Purity Validation : Gas chromatography (GC) paired with mass spectrometry (MS) is recommended for purity assessment. Cross-reference retention indices with NIST Chemistry WebBook data (CAS 106-35-4 for related 3-Heptanone) to confirm structural integrity . Safety protocols (e.g., ventilation, nitrile gloves) must align with OSHA handling guidelines to avoid contamination .

Q. How should researchers design experiments to characterize the compound’s physicochemical properties?

- Experimental Design :

- Boiling/Melting Points : Use differential scanning calorimetry (DSC) for precise measurements. Compare results with NIST-reported values for analogous compounds (e.g., 3-Heptanone: bp 146–149°C, mp 39°C) .

- Solubility : Perform phase partitioning studies in polar/non-polar solvents (e.g., water, hexane) under standardized temperatures.

- Spectroscopic Analysis : Employ FT-IR for hydroxyl (O-H stretch ~3200 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) group identification. Validate NMR data (¹H/¹³C) against computed 3D structures from ChemSpider or NIST .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for 3-Ethyl-3-hydroxy-2-heptanone be resolved?

- Data Contradiction Analysis :

- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts using computational tools like ACD/Labs Percepta .

- Step 2 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic or impurity interference.

- Step 3 : Compare experimental data with quantum mechanical calculations (e.g., DFT) for electronic environment modeling .

Q. What are the metabolic pathways of 3-Ethyl-3-hydroxy-2-heptanone in biological systems, and how can intermediates be tracked?

- Methodology :

- In Vitro Studies : Use liver microsomes or recombinant cytochrome P450 enzymes to identify oxidation products (e.g., carboxylic acid derivatives).

- Isotopic Labeling : Incorporate ¹³C at the hydroxyl-bearing carbon to trace metabolic intermediates via LC-MS/MS.

- Ecological Relevance : Assess bioaccumulation potential using OECD 305 guidelines, noting the compound’s water hazard class 1 (slightly hazardous) .

Q. What advanced techniques address challenges in quantifying trace impurities during synthesis?

- Analytical Strategy :

- HPLC-DAD/ELSD : Use reverse-phase columns (C18) with UV detection at 210–260 nm for ketone/hydroxyl group sensitivity.

- Limits of Detection (LOD) : Optimize using spike-recovery experiments with surrogate standards (e.g., 5-methyl-3-heptanone) .

- Safety : Mitigate aerosol formation during analysis per Agilent SDS recommendations (e.g., fume hoods, electrostatic discharge controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.